3-bromo-5-chloro-N-methylpyridin-2-amine

Catalog No.
S12771710
CAS No.
M.F
C6H6BrClN2
M. Wt
221.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-5-chloro-N-methylpyridin-2-amine

Product Name

3-bromo-5-chloro-N-methylpyridin-2-amine

IUPAC Name

3-bromo-5-chloro-N-methylpyridin-2-amine

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

InChI

InChI=1S/C6H6BrClN2/c1-9-6-5(7)2-4(8)3-10-6/h2-3H,1H3,(H,9,10)

InChI Key

YFAHCYUOTLPTBE-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=N1)Cl)Br

3-bromo-5-chloro-N-methylpyridin-2-amine is an organic compound characterized by a pyridine ring substituted with bromine and chlorine atoms, as well as a methyl group attached to the nitrogen atom. Its chemical formula is C₆H₆BrClN₂, and it has a molecular weight of 221.48 g/mol. The compound features a five-membered aromatic heterocyclic structure, which includes four carbon atoms and one nitrogen atom in the ring, contributing to its stability and reactivity in various

Due to the presence of the halogen substituents and the amine group. Notably, it can participate in:

  • Nucleophilic substitution reactions: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached, thus forming new compounds.
  • Cross-coupling reactions: This compound can be utilized in palladium-catalyzed Suzuki cross-coupling reactions, where it reacts with arylboronic acids to produce various functionalized pyridine derivatives .
  • Amide formation: The amine group can react with carboxylic acids or their derivatives to form amides, which are valuable intermediates in organic synthesis.

Research indicates that 3-bromo-5-chloro-N-methylpyridin-2-amine may exhibit biological activity due to its structural features. Compounds containing pyridine rings are often found in numerous bioactive molecules, including pharmaceuticals. The introduction of halogen substituents can significantly influence the compound's biological properties, potentially enhancing its activity against various biological targets . Current studies are exploring its potential as a building block for developing novel therapeutic agents.

Several synthesis methods have been reported for 3-bromo-5-chloro-N-methylpyridin-2-amine:

  • Palladium-Catalyzed Cross-Coupling: This method involves the reaction of 5-bromo-N-methylpyridin-2-amine with arylboronic acids under palladium catalysis, yielding various substituted pyridines .
  • Halogenation Reactions: The introduction of bromine and chlorine can be achieved through electrophilic aromatic substitution or direct halogenation of the corresponding N-methylpyridin-2-amine precursor.
  • Amide Formation: By reacting the amine with acyl chlorides or anhydrides, amide derivatives can be synthesized, which can then be further modified to yield 3-bromo-5-chloro-N-methylpyridin-2-amine.

3-bromo-5-chloro-N-methylpyridin-2-amine has several applications in scientific research and industry:

  • Synthesis of Functionalized Pyridines: It serves as a precursor for synthesizing various substituted pyridines that are important in medicinal chemistry and materials science.
  • Building Block in Drug Development: Due to its structural characteristics, it is explored as a potential building block for creating new therapeutic agents targeting specific diseases .

Interaction studies involving 3-bromo-5-chloro-N-methylpyridin-2-amine focus on its reactivity with biological targets and other chemical entities. Its ability to act as an arylating agent allows it to form covalent bonds with nucleophiles, leading to the development of complex molecular architectures that may exhibit desirable biological activities .

Several compounds share structural similarities with 3-bromo-5-chloro-N-methylpyridin-2-amine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
3-Bromo-N,N-dimethylpyridin-2-amine1060801-39-90.95
4-Bromo-N-methylpyridin-2-amine468718-65-20.80
N-(3-Bromo-5-chloropyridin-2-yl)formamide1263214-75-00.79
3-Bromo-N-methylpyridin-4-aminesVariousVaries

These compounds differ primarily in their substitution patterns on the pyridine ring or additional functional groups, affecting their reactivity and potential applications. The unique combination of bromine and chlorine substituents in 3-bromo-5-chloro-N-methylpyridin-2-amine enhances its reactivity compared to other similar compounds, making it a valuable target for synthetic and medicinal chemistry research .

Systematic IUPAC Nomenclature and Structural Representation

The systematic name 3-bromo-5-chloro-N-methylpyridin-2-amine follows International Union of Pure and Applied Chemistry (IUPAC) conventions for heterocyclic compounds. The parent structure is a pyridine ring, a six-membered aromatic ring containing one nitrogen atom. Substituents are numbered to assign the lowest possible locants, resulting in:

  • A bromo group (-Br) at position 3.
  • A chloro group (-Cl) at position 5.
  • An N-methylamine group (-NHCH₃) at position 2.

The structural formula is represented as:

       Br          │  Cl─Pyridine─N─CH₃  

The SMILES notation for this compound is CNc1nc(Br)cc(Cl)c1, which encodes the connectivity and substituent positions.

CAS Registry Number and Alternative Identifiers

The CAS Registry Number for 3-bromo-5-chloro-N-methylpyridin-2-amine is 1267467-45-7, a unique identifier assigned by the Chemical Abstracts Service. Additional identifiers include:

Identifier TypeValue
Molecular FormulaC₆H₆BrClN₂
Molecular Weight221.48 g/mol
Supplier Catalog No.MC28N814

Alternative names for this compound are limited due to its specificity, though it may be referenced in proprietary contexts by its CAS number or structural descriptors.

Molecular Formula and Weight Analysis

The molecular formula C₆H₆BrClN₂ reflects the composition of six carbon atoms, six hydrogen atoms, one bromine atom, one chlorine atom, and two nitrogen atoms. The molecular weight of 221.48 g/mol is calculated as follows:

ElementAtomic Mass (g/mol)QuantityContribution (g/mol)
Carbon12.01672.06
Hydrogen1.00866.048
Bromine79.904179.904
Chlorine35.453135.453
Nitrogen14.007228.014
Total221.48

The exact mass of the compound is 221.9393 Da, accounting for isotopic distributions of bromine (⁷⁹Br ≈ 50.69%, ⁸¹Br ≈ 49.31%) and chlorine (³⁵Cl ≈ 75.77%, ³⁷Cl ≈ 24.23%).

The crystal structure analysis of 3-bromo-5-chloro-N-methylpyridin-2-amine reveals fundamental insights into the molecular geometry and spatial arrangement of this halogenated pyridine derivative . The pyridine ring system in this compound maintains the characteristic planar configuration typical of aromatic heterocycles, with minimal deviation from planarity observed in related brominated and chlorinated pyridine structures [2] [4].

Bond Length Analysis

The carbon-carbon bond lengths within the pyridine ring of 3-bromo-5-chloro-N-methylpyridin-2-amine fall within the expected range for aromatic systems, typically measuring between 1.33 and 1.39 Angstroms [26] [27]. The carbon-nitrogen bond distances in the pyridine core are characteristic of delocalized aromatic systems, with typical values around 1.34 Angstroms [22] [26]. The presence of halogen substituents at positions 3 and 5 does not significantly alter these fundamental aromatic bond lengths [2].

Bond Angle Measurements

The bond angles within the pyridine ring structure approximate the ideal 120-degree angles expected for aromatic systems [26] [27]. The nitrogen-carbon-carbon bond angles typically measure around 124 degrees, consistent with the sp2 hybridization of the ring carbons [27] [29]. The introduction of bromine and chlorine substituents creates minimal distortion to these fundamental geometric parameters [22] [26].

Crystallographic Data Summary

ParameterValue RangeReference
Carbon-Carbon Bond Length1.33-1.39 Å [26] [27]
Carbon-Nitrogen Bond Length~1.34 Å [22] [26]
Ring Bond Angles~120° [26] [27]
Nitrogen Bond Angles~124° [27] [29]

The crystal packing arrangements of halogenated pyridine derivatives demonstrate the influence of intermolecular interactions, particularly halogen bonding effects that can affect the overall crystal structure [28] [31]. The presence of both bromine and chlorine atoms in 3-bromo-5-chloro-N-methylpyridin-2-amine creates opportunities for multiple halogen bonding interactions within the crystal lattice [7] [28].

Molecular Planarity and Conformation

X-ray crystallographic studies of related pyridine derivatives indicate that the pyridine ring maintains excellent planarity, with root mean square deviations typically less than 0.01 Angstroms from the mean plane [22] [31]. The methyl group attached to the nitrogen atom in the 2-position adopts conformations that minimize steric hindrance with the halogen substituents [31].

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides detailed structural information about 3-bromo-5-chloro-N-methylpyridin-2-amine through analysis of both proton and carbon-13 chemical environments [10] [11]. The NMR spectral characteristics are significantly influenced by the electron-withdrawing effects of the halogen substituents and the nitrogen atom within the pyridine ring [13] [33].

Carbon-13 Nuclear Magnetic Resonance Analysis

The carbon-13 NMR spectrum of 3-bromo-5-chloro-N-methylpyridin-2-amine exhibits characteristic chemical shifts that reflect the electronic environment of each carbon atom [33] [34]. The pyridine ring carbons appear in distinct regions of the spectrum based on their proximity to the nitrogen atom and halogen substituents [34] [37].

Carbon PositionExpected Chemical Shift (ppm)Electronic Environment
C-2 (adjacent to N)145-155Deshielded by nitrogen
C-3 (bromine-bearing)110-120Shielded by bromine
C-4130-140Aromatic region
C-5 (chlorine-bearing)120-130Moderately deshielded
C-6135-145Aromatic region
N-methyl35-45Aliphatic region

The carbon atoms bearing halogen substituents display characteristic upfield shifts due to the shielding effects of the halogen atoms [13] [37]. The carbon at position 2, adjacent to the nitrogen atom, experiences significant deshielding and appears furthest downfield in the aromatic region [34] [37].

Proton Nuclear Magnetic Resonance Characteristics

The proton NMR spectrum reveals distinct signals for the aromatic protons and the N-methyl group [10] [14]. The aromatic protons at positions 4 and 6 appear as separate signals due to the asymmetric substitution pattern created by the different halogens [10] [13].

The N-methyl group typically appears as a singlet in the aliphatic region, around 3.0-3.5 ppm, with the exact chemical shift influenced by the electron-withdrawing nature of the pyridine ring and nearby halogen substituents [10] [37]. The aromatic protons exhibit coupling patterns consistent with the substitution pattern, with the remaining protons showing characteristic coupling constants typical of pyridine derivatives [12] [14].

Halogen Effects on Nuclear Magnetic Resonance Parameters

The presence of both bromine and chlorine atoms creates distinctive NMR signatures through their influence on local magnetic environments [13] [15]. Fluorine-19 NMR studies of related halogenated pyridines demonstrate the sensitivity of NMR parameters to halogen substitution patterns [13] [36]. The electronic effects of halogens manifest as both through-bond and through-space influences on chemical shifts [13] [37].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-bromo-5-chloro-N-methylpyridin-2-amine reveals characteristic fragmentation patterns that reflect the presence of multiple halogen atoms and the heterocyclic structure [17] [18]. The molecular ion peak and subsequent fragmentation provide definitive structural information through isotope patterns and characteristic losses [39] [40].

Molecular Ion Isotope Patterns

The molecular ion region of 3-bromo-5-chloro-N-methylpyridin-2-amine exhibits a complex isotope pattern due to the presence of both bromine and chlorine atoms [39] [43]. Bromine exists as two isotopes with masses 79 and 81 in approximately equal abundance, while chlorine exists as isotopes with masses 35 and 37 in a 3:1 ratio [39] [42].

Mass CombinationRelative IntensityIsotope Composition
M379Br, 35Cl
M+2479Br, 37Cl + 81Br, 35Cl
M+4181Br, 37Cl

The resulting isotope pattern for compounds containing both bromine and chlorine creates a distinctive three-peak cluster with intensity ratios that serve as a molecular fingerprint [39] [43]. This pattern allows for unambiguous identification of the presence of both halogen atoms within the molecular structure [17] [43].

Characteristic Fragmentation Pathways

The primary fragmentation pathways of 3-bromo-5-chloro-N-methylpyridin-2-amine involve loss of halogen atoms and alkyl groups [40] [45]. The most common initial fragmentation involves loss of the bromine atom, resulting in an M-79 or M-81 peak depending on the isotope [40] [45]. Secondary fragmentation may involve loss of the chlorine atom, producing M-35 or M-37 peaks [40] [41].

The N-methyl group represents another common fragmentation pathway, with loss of the methyl radical producing an M-15 peak [20] [40]. The pyridine ring system tends to remain intact during initial fragmentation steps, with ring opening occurring only under high-energy conditions [18] [44].

Fragmentation Mechanism Analysis

The fragmentation mechanisms in halogenated pyridine derivatives follow predictable patterns based on bond strengths and electron distribution [19] [41]. The carbon-halogen bonds represent the weakest bonds in the molecule and are preferentially cleaved during electron ionization [40] [45]. The order of halogen loss typically follows: iodine > bromine > chlorine > fluorine, reflecting the decreasing bond strengths [40] [45].

The pyridine nitrogen can stabilize positive charge through resonance, influencing the fragmentation patterns and creating stable fragment ions [18] [44]. The presence of the N-methyl substituent provides an additional fragmentation pathway that can compete with halogen loss, particularly under moderate ionization conditions [20] [41].

Mass Spectral Data Interpretation

FragmentMass LossMechanistic Pathway
M-79/81Bromine lossCarbon-bromine bond cleavage
M-35/37Chlorine lossCarbon-chlorine bond cleavage
M-15Methyl lossN-methyl cleavage
M-94/96Bromine + methylSequential fragmentation

The N-methylation of amines represents a fundamental transformation in organic synthesis, with particular significance for the preparation of bioactive compounds and pharmaceutical intermediates. The development of efficient, selective, and environmentally sustainable N-methylation methodologies has been a major focus of synthetic chemistry research, leading to diverse catalytic systems and reaction mechanisms [3] [10] [11].

Heterogeneous Catalytic Systems

Traditional heterogeneous catalytic approaches to N-methylation rely on supported metal catalysts operating under hydrogen pressure with formaldehyde or paraformaldehyde as methylating agents [11]. Raney nickel-catalyzed N-methylation represents one of the earliest industrial approaches, requiring temperatures of 100-180°C and hydrogen pressures of 1.3-2.0 MPa to achieve yields ranging from 21-97% [11]. While effective for large-scale applications, these conditions present significant operational challenges and safety considerations [11].

Palladium on carbon with calcium hydride as reductant offers an alternative heterogeneous approach, operating under milder conditions but requiring stoichiometric amounts of calcium hydride [11]. This methodology provides good yields for N-methylamine and N,N-dimethylamine synthesis but suffers from industrial applicability limitations due to the use of calcium hydride [11].

Gold-supported catalysts on alumina demonstrate unique reactivity using water as the reducing agent, representing a more environmentally benign approach to N-methylation [11]. These systems operate under mild conditions and demonstrate good substrate scope, though detailed mechanistic understanding remains limited [11].

Ruthenium-Catalyzed Methodologies

Ruthenium-based catalytic systems, particularly carbon-supported ruthenium nanoparticles, have emerged as highly effective platforms for N-methylation reactions [10]. These systems operate at 70°C under atmospheric pressure, using formaldehyde as the methylating agent to achieve excellent yields up to 96% for various functional amines [10].

The ruthenium-catalyzed process demonstrates broad substrate scope, accommodating both primary and secondary amines with various functional groups including aromatic, aliphatic, halogen-substituted, furan, and thiophene substituents [10]. The reaction mechanism involves a two-step N-methylation process where formaldehyde reacts with the amine to form an intermediate imine, which subsequently undergoes hydrogenation to produce the methylated product [10].

Key advantages of ruthenium-catalyzed systems include operational simplicity, high turnover numbers, ready catalyst availability, and excellent functional group compatibility [10]. However, moderate catalyst reusability due to metal leaching represents a limitation that requires further investigation for industrial applications [10].

Copper Hydride Catalytic Systems

The development of copper hydride complexes as N-methylation catalysts represents a significant advancement in homogeneous catalysis [11]. Cyclic(alkyl)(amino)carbene copper hydride [(CAAC)CuH] systems demonstrate exceptional efficiency for N-methylation using paraformaldehyde and polymethylhydrosiloxane under mild atmospheric pressure conditions [11].

These copper-based systems achieve yields up to 99% for aromatic and aliphatic amines, with the significant advantage of not requiring gas participation and operating at atmospheric pressure [11]. The mechanism involves the formation of (CAAC)CuH intermediates from the reaction between polymethylhydrosiloxane and (CAAC)CuCl, followed by formaldehyde activation and imine reduction [11].

Substrate scope studies reveal excellent reactivity for various amine types, including heterocyclic amines, sterically hindered substrates like 2,2,6,6-tetramethylpiperidine, and drug molecules such as 1,2,3,4-tetrahydroquinoline and indoline [11]. The methodology scales effectively to gram-level synthesis, demonstrating practical synthetic utility [11].

Mechanochemical Approaches

Mechanochemical N-methylation represents an innovative solvent-free approach using vibrational ball mill conditions [3]. This methodology employs formalin as methylating agent and sodium triacetoxyborohydride as reducing agent in a reductive amination mechanism, achieving 78-95% yields for 26 tertiary N-methylated amine derivatives in just 20 minutes at 30 Hz frequency [3].

The mechanochemical approach demonstrates several advantages including elimination of organic solvents, rapid reaction times, and high energy efficiency [3]. However, compounds containing hydroxyl groups show decreased reaction efficiency, and some substrates capable of ring closure form 3,4-dihydro-2H-1,3-benzoxazine derivatives instead of N-methylated products [3].

Carbon Dioxide Utilization Strategies

Sustainable N-methylation approaches utilizing carbon dioxide as a C1 source have gained significant attention for their environmental benefits [12]. N-heterocyclic carbene copper(I) complexes catalyze N-methylation using CO2 and phenylsilane, providing an atom-economical route to methylated amines [12].

The mechanism involves CO2 activation by the copper complex to establish equilibrium between [NHP]H + CO2 and [NHP]OCHO, followed by competition between amine nucleophilic attack and hydride transfer to determine chemoselectivity [13]. For small amines, formamide formation predominates, while bulky amines favor direct N-methylation pathways [13].

Borrowing Hydrogen Methodologies

Borrowing hydrogen strategies using alcohols as methylating agents represent atom-economical approaches to N-methylation [14]. Iridium(III) and ruthenium(II) complexes bearing N-heterocyclic carbene ligands with nitrile moieties demonstrate high efficiency for N-alkylation of amines with primary alcohols and N-methylation with methanol [14].

The mechanism proceeds through alcohol dehydrogenation to form aldehydes, followed by imine formation with the amine substrate and subsequent hydrogenation to produce the methylated product [14]. These systems achieve high conversions under mild conditions, with water as the only byproduct, representing truly sustainable synthetic approaches [14].

Monoselective Methylation Approaches

Achieving monoselective N-methylation remains a significant challenge, particularly for substrates capable of multiple methylation events [15]. Recent developments in quaternary ammonium-mediated methylation using phenyltrimethylammonium iodide demonstrate excellent monoselectivity for amides, indoles, and bioactive compounds [15].

This methodology achieves yields up to 91% for monomethylated products while suppressing bis-methylation through controlled reaction conditions and reagent stoichiometry [15]. The approach demonstrates broad functional group tolerance and compatibility with acid-sensitive substrates through mild workup procedures [15].
The comprehensive evaluation of N-methylation methodologies reveals significant diversity in catalytic systems, reaction mechanisms, and operational parameters. The choice of optimal methodology depends on substrate requirements, scale considerations, environmental constraints, and economic factors. Modern developments emphasize sustainability, selectivity, and operational simplicity while maintaining high synthetic efficiency.

Palladium-Catalyzed Cross-Coupling Reaction Pathways

Palladium-catalyzed cross-coupling reactions represent the cornerstone of modern carbon-carbon and carbon-heteroatom bond formation, with particular significance for pyridine-containing substrates in pharmaceutical and agrochemical applications. The development of sophisticated palladium catalytic systems has enabled unprecedented control over regioselectivity, functional group tolerance, and reaction efficiency [16] [17] [18].

Suzuki-Miyaura Cross-Coupling with Pyridine Substrates

The Suzuki-Miyaura reaction, while highly successful for many aromatic substrates, presents unique challenges when applied to pyridine derivatives, particularly 2-substituted pyridines [19]. The inherent instability and poor reactivity of pyridine-2-boronates necessitate alternative nucleophilic coupling partners for effective cross-coupling processes [19].

The replacement of traditional boronates with pyridine sulfinates has revolutionized cross-coupling chemistry for pyridine substrates [17] [19]. Pyridine sulfinates demonstrate exceptional stability, straightforward preparation, and superior coupling efficiency compared to their boronate counterparts [17]. These reagents enable palladium-catalyzed desulfinylative cross-coupling with aryl and heteroaryl halides under mild conditions [17].

Experimental conditions for pyridine sulfinate coupling typically employ palladium(II) acetate (5 mol%) with tricyclohexylphosphine (7.5 mol%) as ligand, potassium carbonate as base, and reaction temperatures of 150°C in sealed microwave vials [17]. The scope encompasses both aryl bromides and chlorides, providing access to challenging medicinally relevant linked pyridine-heterocycle building blocks [17].

Mechanistic Understanding of Desulfinylative Coupling

Detailed mechanistic studies of palladium-catalyzed desulfinylative cross-coupling reveal distinct catalyst resting states and turnover-limiting steps depending on substrate structure [18]. For carbocyclic sulfinates, the aryl bromide oxidative addition complex serves as the resting state intermediate, with transmetalation being turnover-limiting [18]. In contrast, pyridine sulfinates form chelated palladium(II) sulfinate complexes post-transmetalation, with sulfur dioxide loss becoming the rate-determining step [18].

The role of potassium carbonate proves crucial for efficient reactions, serving dual functions in removing free sulfur dioxide from the reaction medium while facilitating transmetalation through potassium cation coordination [18]. Sulfinate homocoupling contributes to converting palladium(II) acetate to catalytically active palladium(0) species [18].

These mechanistic insights highlight the challenges that must be addressed to develop improved, lower-temperature versions of desulfinylative coupling processes [18]. The understanding of different catalyst resting states provides guidance for ligand design and reaction optimization strategies [18].

C-H Activation Approaches

Direct C-H activation of pyridine substrates offers atom-economical alternatives to traditional cross-coupling methods [20]. Palladium-catalyzed C-H functionalization of 2-phenylpyridine derivatives demonstrates remarkable versatility for ortho-selective transformations [20].

The C-H alkylation of 2-phenylpyridine with alkyl iodides utilizes bis(benzyloxy)phosphinic acid as ligand with silver carbonate as oxidant in tert-amyl alcohol:acetonitrile solvent mixtures [20]. These conditions provide monoalkylated products in 64% yield and dialkylated products in 11% yield, with better performance observed for para-substituted substrates bearing electron-withdrawing groups [20].

Arylation reactions employ benzyl bromides with palladium(II) acetate catalyst, tert-butyl hydroperoxide as oxidant, and N-methylmorpholine N-oxide in chlorobenzene solvent at 110°C [20]. Electron-rich substrates demonstrate superior reactivity due to enhanced chelation with the palladium catalyst, achieving 79% yields for benzylated pyridine products [20].

Silane-Based Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling between 2-aryl pyridines and aryltrimethoxysilanes provides another strategic approach for direct ortho-C-H arylation [20]. The optimal conditions employ palladium(II) acetate catalyst with silver fluoride serving dual roles as fluoride source and co-oxidant alongside benzoquinone for palladium(0) reoxidation [20].

These reactions demonstrate good regioselectivity in dioxane solvent at elevated temperatures, providing moderate 62% yields for ortho-arylated pyridine products [20]. Electron-rich substituents in ortho, meta, and para positions of the phenyl ring react smoothly, while electron-deficient groups result in no desired product formation [20].

The mechanism involves initial cyclopalladation of 2-phenylpyridine with palladium(II) acetate, followed by reaction with in situ generated pentavalent silicate to form (aryl)(2-phenylpyridine) palladium(II) species [20]. Reductive elimination liberates the arylated product while benzoquinone and silver(I) species reoxidize palladium(0) to regenerate the active catalyst [20].

Buchwald-Hartwig Amination Protocols

The application of Buchwald-Hartwig amination to pyridine substrates presents unique challenges due to the electron-deficient nature of the pyridine ring [21]. Traditional conditions using palladium(0) sources with triphenylphosphine-derived ligands often provide only trace amounts of desired products [21].

Optimization studies reveal that dichlorobis(triphenylphosphine)palladium(II) provides slightly improved results compared to tris(dibenzylideneacetone)dipalladium(0), though yields remain modest at approximately 5% [21]. The challenge stems from the reduced nucleophilicity of pyridine-containing amines and the electron-deficient nature of pyridyl halide electrophiles [21].

Heterocyclic Substrate Extensions

The extension of palladium-catalyzed cross-coupling to related heterocyclic systems demonstrates the broad applicability of these methodologies [22]. N-heterocyclic carbene palladium(II) complexes bearing styryl-substituted benzimidazol-2-ylidene ligands show exceptional activity for cross-coupling between furanyl or thiofuranyl derivatives and aryl bromides [22].

Optimization studies identify complex 6 as the most effective pre-catalyst, achieving full or quasi-full conversions in cross-coupling reactions with 4-bromoacetophenone and various heterocyclic partners including 2-butylfuran, 1-(2-furanyl)-ethanone, furfuryl acetate, furfural, 1-(2-thienyl)-ethanone, thenaldehyde, and 2-methylthiophene [22].

The optimized conditions employ 1 mol% pre-catalyst loading with potassium acetate as base in dimethylacetamide solvent at 120°C for 3 hours [22]. These mild conditions demonstrate excellent functional group tolerance and broad substrate scope for heterocyclic cross-coupling applications [22].

Pharmaceutical Applications and Library Synthesis

The practical utility of palladium-catalyzed cross-coupling extends to pharmaceutical library synthesis and late-stage functionalization of bioactive compounds [17]. The preparation of varenicline (Chantix) and mepyramine (Anthisan) derivatives through pyridine sulfinate coupling demonstrates the methodology's relevance to medicinal chemistry applications [17].

Library synthesis protocols employ 0.083-0.10 mmol scale reactions with 2.0 equivalents of sulfinate, 5 mol% palladium(II) acetate, 7.5 mol% tricyclohexylphosphine, and 2.0 equivalents of potassium carbonate in sealed microwave vials at 150°C for 12 hours [17]. The subsequent in situ deprotection using aqueous sodium hydroxide and ethanol at 50°C provides access to diverse pyridine-containing pharmaceutical analogs [17].The comprehensive analysis of palladium-catalyzed cross-coupling pathways reveals the critical importance of substrate-specific optimization, ligand selection, and mechanistic understanding for achieving high efficiency in pyridine chemistry. The development of alternative nucleophilic coupling partners, particularly pyridine sulfinates, has significantly expanded the scope and utility of palladium catalysis for challenging heterocyclic substrates. Future developments in this field will likely focus on improved catalyst design, lower reaction temperatures, and enhanced sustainability through reduced metal loading and improved catalyst recycling.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

219.94029 g/mol

Monoisotopic Mass

219.94029 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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